molecular formula C8H7ClO3 B2965673 3-Chloro-4-methoxysalicylaldehyde CAS No. 2976-32-1; 72482-15-6

3-Chloro-4-methoxysalicylaldehyde

Cat. No.: B2965673
CAS No.: 2976-32-1; 72482-15-6
M. Wt: 186.59
InChI Key: REYOHTMEPVOOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxysalicylaldehyde (CAS 72482-15-6) is a versatile salicylaldehyde derivative supplied as an off-white to white solid with a melting point of 123 to 127 °C . This compound serves as a valuable synthetic intermediate and ligand precursor in advanced chemical and pharmaceutical research. In coordination chemistry, structurally similar methoxysalicylaldehydes are renowned for their ability to form Schiff base ligands, which readily complex with metals like palladium(II) to create compounds with significant DNA-binding and protein-binding properties . These complexes are investigated for their potential as antitumor agents, offering a pathway to develop new therapeutics that target specific cancerous cells . Furthermore, the core salicylaldehyde structure is known to exhibit notable biological activity; for instance, the related compound 3-methoxysalicylaldehyde (o-vanillin) is a potent antifungal agent that acts by disrupting cell wall and membrane integrity . The chloro and methoxy substituents on this aromatic aldehyde make it a particularly useful building block for synthesizing novel compounds for biological evaluation and material science applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Specifications: • CAS RN : 72482-15-6 • Molecular Formula : C8H7ClO3 • Molecular Weight : 186.59 g/mol • Physical State : Solid • Melting Point : 123 to 127 °C • Storage : Store in a refrigerator (2 to 8 °C) under an inert atmosphere

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOHTMEPVOOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

3-Chloro-4-methoxysalicylaldehyde has applications in various fields.

Pharmaceuticals Due to its biological activity, it is explored for developing antimicrobial and anticancer agents. Studies indicate that this compound interacts with biological macromolecules, including proteins and nucleic acids. The formation of Schiff bases with primary amines plays a crucial role in its biological activity, affecting enzyme functionality and cellular processes. This compound can modulate gene expression by interacting with transcription factors, influencing various signaling pathways within cells.

  • Antimicrobial Properties It has been shown to exhibit antimicrobial properties, potentially disrupting bacterial functions by interacting with specific receptors or enzymes within microbial cells. Compound 9 substituted with 3-chloro-4-methoxyphenyl displayed the highest activity against B. cereus ATCC 10876 .
  • Antitumor Activity It demonstrates antitumor activity, suggesting its potential as a therapeutic agent in cancer treatment. Its mechanism of action includes the modulation of cellular signaling pathways and gene expression through interactions with proteins and nucleic acids.

Organic Synthesis It serves as a building block in synthesizing complex molecules. this compound is a precursor in synthesizing various compounds with potential biological activities. It is used in the preparation method of 4-methoxysalicylaldehyde .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 3-chloro-4-methoxysalicylaldehyde, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications
This compound C₈H₇ClO₃ 186.59 -Cl (3), -OCH₃ (4), -OH (2), -CHO 1.87 Pharmaceutical intermediates
3-Chlorobenzaldehyde C₇H₅ClO 140.57 -Cl (3), -CHO (1) 2.12 Solvent, fragrance synthesis
4-Aminosalicylic Acid C₇H₇NO₃ 153.14 -NH₂ (4), -OH (2), -COOH (1) 0.67 Antibacterial agent
Salicylaldehyde C₇H₆O₂ 122.12 -OH (2), -CHO (1) 1.67 Ligand synthesis, dyes

Key Findings:

Substituent Effects on Reactivity :

  • The methoxy group in this compound enhances electron density at the 4-position via resonance, making it less reactive toward electrophilic substitution compared to 3-chlorobenzaldehyde, which lacks such electron-donating groups .
  • The hydroxyl group in this compound enables hydrogen bonding and coordination with metal ions, a property exploited in catalysis and chelation therapy, unlike 3-chlorobenzaldehyde .

Lipophilicity and Bioavailability :

  • This compound’s lower LogP compared to 3-chlorobenzaldehyde (1.87 vs. 2.12) indicates reduced lipid solubility, likely due to its polar hydroxyl and methoxy groups. This impacts its membrane permeability in biological systems .

Functional Group Diversity: Unlike 4-aminosalicylic acid, which contains an amino group (-NH₂) and carboxylic acid (-COOH), this compound’s aldehyde group facilitates condensation reactions (e.g., Schiff base formation), critical in synthesizing heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxysalicylaldehyde, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via electrophilic substitution or formylation reactions. For example, introducing the chloro and methoxy groups into a salicylaldehyde backbone may involve selective halogenation (e.g., using Cl2/FeCl3) and methoxylation (e.g., methylating agents like CH3I in basic conditions). Optimization focuses on controlling regioselectivity and minimizing side reactions. Reaction monitoring via TLC and purification by column chromatography are critical .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy (<sup>1</sup>H and <sup>13</sup>C) to confirm substituent positions (e.g., aromatic protons at δ 10.2 ppm for aldehyde).
  • FT-IR for functional group identification (C=O stretch ~1680 cm<sup>-1</sup>, O-H stretch ~3200 cm<sup>-1</sup>).
  • Mass spectrometry (HRMS) to verify molecular weight (C8H7ClO3, 186.592 g/mol) .

Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic reactions?

  • Answer : The aldehyde group undergoes nucleophilic additions (e.g., forming hydrazones with phenylhydrazine), while the chloro and methoxy groups influence electrophilic substitution (e.g., directing substituents to specific positions on the aromatic ring). Reactivity can be modulated by solvent polarity and catalysts like Lewis acids .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OCH3) influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing chloro group deactivates the ring, while the methoxy group (electron-donating via resonance) activates specific positions. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura or Ullmann couplings. Experimental validation requires controlled Pd-catalyzed reactions and HPLC analysis of products .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • pH-dependent degradation tests (e.g., HPLC monitoring in acidic/basic buffers).
  • Storage recommendations: anhydrous conditions, inert atmosphere, and temperatures <25°C to prevent aldehyde oxidation .

Q. How can researchers design derivatives of this compound for applications in coordination chemistry or drug discovery?

  • Answer : Methodologies include:

  • Schiff base formation with amines to create ligands for metal complexes (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).
  • Functionalization of the aldehyde group via reductive amination or condensation to generate bioactive molecules (e.g., antimicrobial agents).
  • Screening derivatives via molecular docking and in vitro assays .

Q. How should conflicting data on the compound’s spectroscopic properties or reactivity be resolved?

  • Answer : Contradictions may arise from impurities or methodological differences. Resolve by:

  • Reproducing experiments under standardized conditions (solvent, concentration).
  • Comparative analysis with literature (e.g., cross-referencing CAS 72482-15-6 data ).
  • Collaborative validation via inter-laboratory studies or peer consultation .

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